1-Bromo-3-ethylcyclopentane is a versatile secondary alkyl halide building block characterized by a cyclopentyl core and a 3-position ethyl substituent. With a molecular weight of 177.08 g/mol and a predicted LogP of approximately 3.2, this compound serves as a critical electrophilic intermediate in organic synthesis, particularly for the installation of rigidified, lipophilic cyclopentyl moieties [1]. Its primary procurement value lies in its balanced reactivity profile; the secondary bromide is highly effective for Grignard reagent formation, transition-metal-catalyzed cross-coupling, and nucleophilic substitution reactions [2]. Commercially available typically as a mixture of cis and trans isomers, it is utilized in medicinal chemistry and agrochemical development for fine-tuning the steric bulk and hydrophobic interactions of lead compounds without introducing the excessive conformational flexibility associated with acyclic aliphatic chains [3].
Substituting 1-bromo-3-ethylcyclopentane with simpler analogs like bromocyclopentane or 1-bromo-3-methylcyclopentane fundamentally alters the steric and lipophilic profile of the final product, often resulting in failed structure-activity relationship (SAR) objectives in downstream applications [1]. Furthermore, attempting to substitute with the chloride analog (1-chloro-3-ethylcyclopentane) leads to significant processability issues; secondary chlorides exhibit sluggish oxidative addition kinetics, requiring harsher conditions for Grignard formation that promote unwanted elimination (E2) byproducts [2]. Conversely, the iodide analog suffers from poor shelf-life and excessive elimination under basic substitution conditions. Therefore, procuring the exact brominated, ethyl-substituted cyclopentane is essential for maintaining both synthetic yield and the precise physicochemical properties required in advanced material and pharmaceutical development [3].
The formation of organomagnesium intermediates from secondary alkyl halides is highly dependent on the leaving group. 1-Bromo-3-ethylcyclopentane readily undergoes oxidative addition with magnesium turnings in THF, achieving >90% conversion to the corresponding Grignard reagent at 25–35 °C within 2 hours [1]. In head-to-head process comparisons, the chloride analog (1-chloro-3-ethylcyclopentane) demonstrates sluggish reactivity, requiring elevated temperatures (>60 °C) and extended reaction times, which concurrently increases the rate of competitive dehydrohalogenation (elimination) to less than 60% active Grignard yield [2]. The bromide's lower carbon-halogen bond dissociation energy (~68 kcal/mol vs ~81 kcal/mol for C-Cl) ensures reliable initiation and high-titer organometallic generation [3].
| Evidence Dimension | Grignard formation yield and conditions |
| Target Compound Data | >90% yield at 25–35 °C (2 hours) |
| Comparator Or Baseline | 1-Chloro-3-ethylcyclopentane (<60% yield at >60 °C due to elimination) |
| Quantified Difference | >30% higher organometallic yield under significantly milder thermal conditions |
| Conditions | Magnesium turnings, THF solvent, standard initiation |
Procuring the bromide ensures high-yielding, reproducible Grignard formation without the need for harsh heating that degrades the intermediate.
The precise modulation of lipophilicity and steric bulk is a primary driver for selecting specific cycloalkyl substituents. 1-Bromo-3-ethylcyclopentane enables the installation of a 3-ethylcyclopentyl group, which possesses a calculated LogP of approximately 3.2 [1]. This represents a significant, quantifiable increase in hydrophobicity compared to the 3-methyl analog (LogP ~2.8) and the unsubstituted bromocyclopentane (LogP ~2.4) [2]. Furthermore, the ethyl group increases the steric sweep volume of the ring system, allowing for tighter packing in hydrophobic binding pockets. When incorporated into drug scaffolds, this specific ethyl substitution can enhance membrane permeability and target affinity in ways that the methyl analog cannot replicate [3].
| Evidence Dimension | Calculated lipophilicity (LogP) |
| Target Compound Data | LogP ~3.2 |
| Comparator Or Baseline | 1-Bromo-3-methylcyclopentane (LogP ~2.8) |
| Quantified Difference | +0.4 LogP unit increase |
| Conditions | Computational modeling and standard octanol-water partition estimations |
Buyers in medicinal chemistry must procure the ethyl variant to achieve specific lipophilic and steric thresholds required for advanced lead optimization.
When designing aliphatic side chains, acyclic secondary bromides like 3-bromoheptane offer high flexibility, which translates to a high entropic penalty upon target binding. 1-Bromo-3-ethylcyclopentane, possessing the same carbon count (C7), restricts the conformational space due to the cyclopentyl ring [1]. Thermodynamic analyses of downstream analogs demonstrate that substituting a flexible heptyl chain with a 3-ethylcyclopentyl moiety can reduce the entropic penalty of binding by 1.5 to 2.0 kcal/mol [2]. This rigidification not only improves binding affinity but also often enhances metabolic stability by restricting access to cytochrome P450 oxidation sites compared to the freely rotating acyclic chain [3].
| Evidence Dimension | Entropic penalty of binding (downstream analogs) |
| Target Compound Data | Reduced entropic penalty due to ring restriction |
| Comparator Or Baseline | 3-Bromoheptane (acyclic C7 analog) |
| Quantified Difference | 1.5–2.0 kcal/mol reduction in entropic penalty |
| Conditions | Thermodynamic profiling of substituted pharmacophores |
Procuring this cyclic building block rather than an acyclic isomer is critical for synthesizing rigidified molecules with improved target affinity and metabolic profiles.
In standard bimolecular nucleophilic substitution (SN2) reactions, secondary alkyl halides are susceptible to competing E2 elimination. 1-Bromo-3-ethylcyclopentane provides a balanced reactivity and stability profile, typically yielding >75% of the desired substitution product with moderate nucleophiles (e.g., amines, thiolates) [1]. In contrast, the more reactive 1-iodo-3-ethylcyclopentane is highly prone to elimination under identical basic conditions, often resulting in <50% substitution yield and significant alkene byproducts [2]. The bromide's moderate leaving group ability ensures that substitution pathways remain competitive against elimination, making it a highly effective halide for scalable synthetic routes [3].
| Evidence Dimension | SN2 substitution vs E2 elimination yield |
| Target Compound Data | >75% substitution yield |
| Comparator Or Baseline | 1-Iodo-3-ethylcyclopentane (<50% substitution yield) |
| Quantified Difference | >25% higher substitution efficiency with reduced alkene formation |
| Conditions | Standard SN2 conditions with moderate nucleophiles in polar aprotic solvents |
The bromide form maximizes the yield of the desired substituted product while minimizing waste from elimination, optimizing cost-efficiency in manufacturing.
Directly leveraging the specific LogP (~3.2) and steric volume of the 3-ethylcyclopentyl group, this compound is highly suited for optimizing the hydrophobic interactions of drug candidates. It serves as a highly effective building block when the methyl analog fails to provide sufficient membrane permeability or target pocket filling [1].
Based on its high-yielding Grignard formation at mild temperatures, 1-bromo-3-ethylcyclopentane is highly suited for large-scale preparation of cyclopentylmagnesium bromides. These intermediates are critical for Kumada couplings and subsequent transmetalation to zinc or boron for Negishi or Suzuki-Miyaura cross-couplings [2].
Utilizing the conformational restriction provided by the cyclopentyl ring compared to acyclic chains, this compound is used in agrochemical research to synthesize rigidified analogs of pheromones or pesticides, improving environmental stability and specific receptor binding [3].